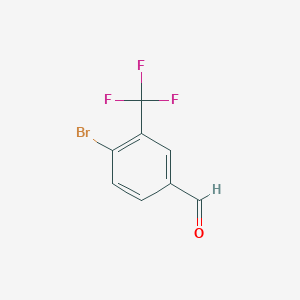

4-Bromo-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNOSHZBKVMMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479682 | |

| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34328-47-7 | |

| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde: A Keystone Building Block in Modern Synthesis

This guide provides an in-depth technical overview of 4-Bromo-3-(trifluoromethyl)benzaldehyde, a critical reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's strategic value, delving into the causality behind its synthesis, its nuanced reactivity, and its applications in constructing complex, high-value molecules.

Core Identity and Physicochemical Characteristics

This compound, identified by CAS Number 34328-47-7 , is a highly functionalized aromatic aldehyde.[1][2][3][4][5] Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: a reactive aldehyde, a versatile bromine atom, and an influential trifluoromethyl group. This unique combination makes it an indispensable intermediate in the pharmaceutical and agrochemical industries.[6]

The compound typically appears as a pale lemon or yellow crystalline powder or solid.[2][5] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 34328-47-7 | [1][3][5] |

| Molecular Formula | C8H4BrF3O | [1][2][7] |

| Molecular Weight | 253.02 g/mol | [2][7] |

| Appearance | Pale lemon crystalline powder / Solid | [2][5] |

| Purity | Typically ≥97% | [1][5] |

| SMILES | O=Cc1ccc(Br)c(C(F)(F)F)c1 | [2] |

| InChI Key | JPNOSHZBKVMMSB-UHFFFAOYSA-N | [2][5] |

Strategic Synthesis: An Oxidation Pathway

The reliable synthesis of this compound is crucial for its availability as a building block. A prevalent and efficient method involves the selective oxidation of the corresponding primary alcohol, (4-bromo-3-(trifluoromethyl)phenyl)methanol.[6][7]

The choice of oxidizing agent is critical to ensure a high yield of the aldehyde without over-oxidation to the less versatile carboxylic acid. Manganese dioxide (MnO2) is an exemplary choice for this transformation. It is a mild, heterogeneous oxidant, which simplifies the reaction workup; the excess reagent and manganese byproducts can be easily removed by filtration. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature, highlighting the practicality and scalability of this method.[7]

Caption: Workflow for the synthesis of this compound.

The Trifecta of Reactivity: A Functional Group Analysis

The synthetic power of this molecule lies in the distinct and synergistic reactivity of its three functional groups. Understanding these roles is key to leveraging this reagent effectively in multi-step synthesis.

-

Trifluoromethyl (-CF3) Group : As a potent electron-withdrawing group, the CF3 moiety significantly influences the molecule's electronic properties.[6] It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[8][9] In a drug development context, the CF3 group is highly prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[6][10]

-

Bromine (-Br) Atom : Positioned at the 4-position, the bromine atom serves as an excellent leaving group, making it a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[6] It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Stille, and Sonogashira couplings, enabling the efficient construction of complex molecular scaffolds.[6]

-

Aldehyde (-CHO) Group : The aldehyde is a cornerstone functional group in organic synthesis. It readily undergoes a vast array of transformations, including reductive amination to form amines, Wittig reactions to generate alkenes, nucleophilic additions with organometallics, and oxidation to form a carboxylic acid.[6]

Caption: Reactivity profile of the key functional groups.

Applications in Drug Discovery and Agrochemicals

The unique structural attributes of this compound make it a high-value intermediate for creating novel active pharmaceutical ingredients (APIs) and agrochemicals.[6] The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[11][12]

This building block is utilized in the synthesis of diverse molecular libraries aimed at various biological targets. For instance, hydrazones derived from trifluoromethyl-containing aromatic structures have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[13] While specific blockbuster drugs directly synthesized from this exact starting material are not publicly detailed, its utility is evident in the countless patents and research articles that feature it as a key intermediate in the development of new chemical entities.

Caption: Logical flow from building block properties to final applications.

Representative Experimental Protocol: Oxidation

The following protocol is a self-validating system for the synthesis of the title compound, adapted from established procedures.[7]

Objective: To synthesize this compound via oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol.

Materials:

-

(4-bromo-3-(trifluoromethyl)phenyl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO2) (approx. 5-10 eq)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (e.g., 12.0 g, 47.1 mmol) in dichloromethane (100 mL) in a round-bottom flask, add activated manganese dioxide (e.g., 25.6 g, 294 mmol) in one portion at room temperature.[7]

-

Reaction Execution: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[7]

-

Workup and Isolation: Upon completion, prepare a short plug of Celite in a sintered glass funnel. Filter the reaction mixture through the Celite pad to remove the solid manganese dioxide and its byproducts.[7]

-

Purification: Wash the Celite pad and the reaction flask with additional dichloromethane to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[7]

-

Final Product: The resulting residue is the desired product, this compound, which should be obtained as a pale yellow solid (typical yield: ~82%).[7] Further purification by column chromatography or recrystallization can be performed if necessary.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Precautionary Statements: Users should adhere to standard safety protocols:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][14]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][14]

-

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[3] Store in a cool, dry place in a tightly sealed container.[4] Always consult the full Safety Data Sheet (SDS) from the supplier before use.[3]

References

- This compound. AOBChem USA. [Link]

- This compound | CAS#:34328-47-7. Chemsrc. [Link]

- 4-Bromo-3-methyl-5-(trifluoromethyl)benzaldehyde.

- 4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]

- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

- 3-Bromo-4-(trifluoromethoxy)benzaldehyde.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF).

Sources

- 1. aobchem.com [aobchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound | CAS#:34328-47-7 | Chemsrc [chemsrc.com]

- 5. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde: A Strategic Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Bromo-3-(trifluoromethyl)benzaldehyde has emerged as a cornerstone intermediate, prized by researchers and drug development professionals for its unique structural and functional attributes. This compound masterfully combines two of the most powerful functionalities in drug design: a trifluoromethyl group, renowned for its ability to enhance metabolic stability and target affinity, and a bromine atom, which serves as a versatile handle for advanced synthetic transformations.[1]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its applications. We will explore its physicochemical properties, validated synthesis protocols, core utility in structure-activity relationship (SAR) studies, and critical safety considerations. This document is designed to serve as a practical resource for scientists at the bench, empowering them with the knowledge to strategically deploy this high-value reagent in their research and development pipelines.

Core Physicochemical Properties

The utility of this compound begins with its fundamental chemical and physical characteristics. These properties are essential for reaction planning, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 253.02 g/mol | [2][3] |

| Molecular Formula | C₈H₄BrF₃O | [2][3] |

| CAS Number | 34328-47-7 | [2][3] |

| Appearance | Pale lemon crystalline powder | [2] |

| Purity | ≥97-99% (Typical) | [2][4] |

| Synonyms | 2-Bromo-5-formylbenzotrifluoride, 4-Bromo-α,α,α-trifluoro-m-tolualdehyde | [2] |

| SMILES | O=Cc1ccc(Br)c(C(F)(F)F)c1 | [2] |

| InChI Key | JPNOSHZBKVMMSB-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is critical for any valuable building block. One common and efficient laboratory-scale preparation involves the selective oxidation of the corresponding benzylic alcohol.

Experimental Protocol: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

This protocol describes the conversion of the alcohol precursor to the target aldehyde using manganese dioxide (MnO₂), a mild and chemoselective oxidizing agent.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (1.0 eq, e.g., 12.0 g, 47.1 mmol) in a suitable solvent such as dichloromethane (DCM, approx. 100 mL), add activated manganese dioxide (approx. 5-6 eq, e.g., 25.6 g, 294 mmol).[3] The use of a significant excess of MnO₂ ensures a reasonable reaction rate for this heterogeneous reaction.

-

Reaction Execution: Stir the resulting black suspension vigorously at ambient temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[3]

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese dioxide and its byproducts. Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude material is often of high purity, but can be further purified by recrystallization or column chromatography if necessary to yield this compound as a pale yellow solid.[3]

Causality and Expertise: The choice of manganese dioxide is deliberate. It is a mild oxidant that selectively targets the benzylic alcohol without affecting the electron-deficient aromatic ring or the robust trifluoromethyl group. This chemoselectivity is crucial for avoiding over-oxidation to the carboxylic acid or other side reactions, ensuring a clean transformation and high yield—a self-validating system where the outcome confirms the reagent's suitability.[3]

Core Applications in Drug Discovery and Development

The strategic value of this compound lies in the orthogonal reactivity of its functional groups, which allows for systematic and diverse molecular elaboration.

The Trifluoromethyl Group: A Bioisostere for Enhanced Drug Properties

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity offer several distinct advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often increases a drug candidate's half-life.[5]

-

Enhanced Binding Affinity: The group can modulate the pKa of nearby functionalities and participate in favorable dipole-dipole or halogen-bonding interactions with protein targets, thereby increasing binding affinity and potency.[5]

-

Improved Pharmacokinetics: By increasing lipophilicity, the -CF₃ group can improve a molecule's ability to cross cellular membranes, which is critical for bioavailability and reaching intracellular targets.[2][5]

The Bromo and Aldehyde Groups: Dual Handles for SAR Exploration

The true power of this reagent is its capacity for dual, sequential modification, enabling the rapid generation of chemical libraries to explore structure-activity relationships (SAR).

-

The Bromo Group: This functionality is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of a vast array of aryl, heteroaryl, alkyl, or amine groups, enabling chemists to probe specific pockets of a biological target.

-

The Aldehyde Group: The aldehyde is a versatile electrophile, readily participating in reactions like reductive amination, Wittig reactions, and aldol condensations. Reductive amination, in particular, is one of the most robust and widely used methods in drug discovery for installing diverse amine side chains, which are critical for modulating solubility and forming key salt-bridge interactions with targets.[6][7]

Representative Experimental Protocol: One-Pot Reductive Amination

To illustrate the practical utility of the aldehyde functionality, this section provides a validated, self-validating protocol for a one-pot reductive amination, a cornerstone reaction in medicinal chemistry for synthesizing secondary amines.[6]

Objective: To synthesize an N-substituted benzylamine derivative from this compound and a primary amine.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

-

Imine Formation: Stir the mixture at room temperature. The reaction can be accelerated by adding a mild acid catalyst (e.g., acetic acid) or by using a dehydrating agent. Allow sufficient time for the formation of the intermediate imine (or iminium ion). This step is often rapid (15-60 minutes).

-

Reduction: To the solution containing the in-situ generated imine, add a reducing agent. Sodium borohydride (NaBH₄) is a common choice.[6] For less reactive systems or to avoid reducing the starting aldehyde, a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred.[7] The addition should be done portion-wise at 0 °C to control any exothermic reaction.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is fully consumed, as monitored by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired secondary amine.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is an irritant and requires careful handling in a laboratory setting.

| Hazard Category | GHS Statement(s) | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[4][8] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume. P271: Use only outdoors or in a well-ventilated area.[4][8] |

Handling:

-

Always handle this compound within a certified chemical fume hood.[9]

-

Avoid all personal contact, including inhalation of dust.[8]

-

Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic asset for innovation in pharmaceutical and materials science research. Its value is derived from the potent combination of a metabolically robust trifluoromethyl group and two orthogonal, highly versatile synthetic handles. This unique architecture empowers scientists to efficiently generate complex and diverse molecular libraries, accelerating the critical process of lead discovery and optimization. By understanding the properties, synthesis, and strategic applications outlined in this guide, researchers can fully leverage the potential of this powerful building block to advance the frontiers of science.

References

- Mejía, S. B., & Togni, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3323. [Link]

- Pawar, S. D., et al. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 5(38), 11786-11791. [Link]

- AOBChem USA. This compound. [Link]

- Master Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

- AOBChem USA. Safety Data Sheet - this compound. [Link]

- PubChem. 4-Bromo-2-(trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde: Structure, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has emerged as a privileged moiety due to its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. 4-Bromo-3-(trifluoromethyl)benzaldehyde stands as a quintessential example of a highly versatile and valuable building block, offering a trifecta of reactive sites for intricate molecular engineering.

This technical guide provides an in-depth analysis of this compound, moving beyond its basic structure to explore its synthesis, reactivity, and critical applications. Authored from the perspective of a senior application scientist, this document aims to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this compound in their synthetic endeavors. We will delve into the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles that govern its utility.

Molecular Architecture and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from the interplay of its three key functional groups: the aldehyde, the bromine atom, and the trifluoromethyl group, all strategically positioned on a benzene ring.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O | |

| Molecular Weight | 253.02 g/mol | |

| CAS Number | 34328-47-7 | |

| Appearance | Pale lemon crystalline powder | |

| Melting Point | 51-54 °C | |

| Boiling Point | 236.5 ± 40.0 °C at 760 mmHg | |

| SMILES | O=Cc1ccc(Br)c(C(F)(F)F)c1 | |

| InChI Key | JPNOSHZBKVMMSB-UHFFFAOYSA-N |

Structural Analysis and Electronic Effects

The arrangement of substituents on the aromatic ring dictates the molecule's electronic landscape and, consequently, its chemical behavior.

-

Trifluoromethyl Group (-CF₃): Positioned at the 3-position (meta to the aldehyde), the -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) significantly influences the reactivity of both the aromatic ring and the aldehyde functionality. Its presence enhances the lipophilicity of molecules, a crucial factor for membrane permeability and bioavailability in drug candidates. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug molecules.

-

Bromine Atom (-Br): Located at the 4-position (para to the aldehyde), the bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions. This makes it a versatile synthetic handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Aldehyde Group (-CHO): The aldehyde group is a highly reactive functional group that readily undergoes a wide array of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing Insights

A common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, (4-bromo-3-(trifluoromethyl)phenyl)methanol.

Experimental Protocol: Oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol

This protocol outlines a typical procedure for the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol to this compound using manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic alcohols.

Materials:

-

(4-bromo-3-(trifluoromethyl)phenyl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add activated manganese dioxide (5.0-10.0 eq).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide and other solid impurities. The filter cake is washed with additional dichloromethane to ensure complete recovery of the product.

-

Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound, typically as a pale yellow solid. The product can be further purified by column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

-

Manganese Dioxide as Oxidant: MnO₂ is chosen for its high selectivity in oxidizing benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid, which can be a concern with stronger oxidizing agents.

-

Dichloromethane as Solvent: DCM is an excellent solvent for both the starting material and the product, and it is relatively unreactive under the reaction conditions.

-

Celite® Filtration: The fine particles of MnO₂ can be difficult to remove by simple filtration. A pad of Celite®, a diatomaceous earth filter aid, provides a fine porous layer that effectively traps the solid particles.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Value | Source |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 10.05 (s, 1H), 8.19 (s, 1H), 7.94-7.88 (m, 2H) | |

| IR (thin film) ν (cm⁻¹) | 1704, 1123 | |

| EIMS m/z | 219 ([M]⁺) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The singlet at 10.05 ppm is characteristic of the aldehyde proton. The signals in the aromatic region (7.88-8.19 ppm) correspond to the three protons on the benzene ring.

-

IR: The strong absorption band at 1704 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. The band at 1123 cm⁻¹ is characteristic of C-F stretching vibrations.

-

Mass Spectrometry: The electron impact mass spectrum shows a molecular ion peak corresponding to the mass of the molecule, confirming its molecular weight.

Reactivity and Synthetic Applications

The true value of this compound lies in its synthetic versatility, enabling access to a vast chemical space for drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.

Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous chemical transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

-

Oxidation: Conversion to the corresponding carboxylic acid using a suitable oxidizing agent.

-

Reduction: Conversion to the corresponding primary alcohol using a reducing agent like sodium borohydride.

Applications in Drug Discovery and Development

The 4-bromo-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of drug candidates and approved drugs. The trifluoromethyl group often enhances metabolic stability and can improve a compound's binding affinity to its biological target. This building block is frequently employed in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases, including cancer and inflammatory disorders.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde, a versatile bromine handle for cross-coupling, and the advantageous properties imparted by the trifluoromethyl group makes it an invaluable tool for the synthesis of complex and biologically active molecules. A thorough understanding of its structure, reactivity, and the causality behind its synthetic transformations is paramount for researchers and scientists aiming to leverage its full potential in the pursuit of novel therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis. Chemicalbook.

- Trifluoromethyl group. Wikipedia.

- The Role of Trifluoromethyl Groups in Modern Drug Design. [Source Not Available].

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20

4-Bromo-3-(trifluoromethyl)benzaldehyde IUPAC name

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 34328-47-7), a key fluorinated building block in modern synthetic chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthesis protocols. The core of this document focuses on the molecule's unique reactivity, dictated by the interplay of its three functional groups: the aldehyde, the bromo substituent, and the trifluoromethyl group. This guide will explain the causality behind its applications in pharmaceutical and agrochemical research, highlighting its role as a strategic intermediate in the synthesis of complex target molecules. All protocols and data are presented with the aim of providing researchers, scientists, and drug development professionals with actionable, field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde that has gained significant traction as a versatile intermediate.[1] Its structure is characterized by a benzaldehyde core with a bromine atom at the 4-position and a trifluoromethyl (CF₃) group at the 3-position.

IUPAC Name: this compound[2]

Synonyms: 2-Bromo-5-formylbenzotrifluoride, 4-Bromo-alpha,alpha,alpha-trifluoro-m-tolualdehyde[2]

Core Physicochemical Data

The properties of this compound make it suitable for a range of organic transformations. The quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 34328-47-7 | [2][3] |

| Molecular Formula | C₈H₄BrF₃O | [2][3] |

| Molecular Weight | 253.02 g/mol | [2][3] |

| Appearance | Pale lemon crystalline powder | [2] |

| Purity | Typically ≥98-99% | [2] |

| InChI | InChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11,12)/h1-4H | [2] |

| SMILES | O=Cc1ccc(Br)c(C(F)(F)F)c1 | [2] |

Synthesis and Characterization

The reliable synthesis of high-purity this compound is critical for its use in multi-step synthetic campaigns. The most common and scalable laboratory method involves the selective oxidation of the corresponding benzyl alcohol.

Recommended Synthesis Protocol: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

This protocol describes a robust and high-yielding oxidation using manganese dioxide (MnO₂), a mild and effective reagent for converting benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid.

Rationale: Manganese dioxide is a chemoselective oxidizing agent that is particularly effective for allylic and benzylic alcohols. Its heterogeneous nature simplifies the reaction work-up, as the excess reagent and manganese byproducts can be easily removed by filtration. Dichloromethane is an excellent solvent choice due to its inertness and ability to solubilize the starting material while allowing for easy filtration of the solid MnO₂.

Caption: Oxidation synthesis workflow for this compound.

Step-by-Step Methodology: [3]

-

Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) in dichloromethane (100 mL), add activated manganese dioxide (25.6 g, 294 mmol, approx. 6.2 equiv.).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese dioxide and its byproducts. Wash the Celite® pad with additional dichloromethane (2 x 20 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purification & Yield: The resulting crude material is typically of high purity. A light yellow solid of this compound is obtained (10.0 g, 82% yield).[3] Further purification, if necessary, can be achieved by recrystallization or silica gel chromatography.

Spectroscopic Characterization Data

Validation of the final product's identity and purity is paramount. The following data are characteristic of the target compound.[3]

-

¹H NMR (300 MHz, CDCl₃): δ 10.05 (s, 1H, -CHO), 8.19 (s, 1H, Ar-H), 7.94-7.88 (m, 2H, Ar-H).

-

IR (Thin Film): 1704 cm⁻¹ (C=O stretch, aldehyde), 1123 cm⁻¹ (C-F stretch).[3]

-

Electron Impact Mass Spectrometry (EIMS): m/z 252/254 ([M]⁺, isotopic pattern for Br).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the distinct reactivity of its three key functional regions.[1] This multi-functionality allows for orthogonal chemical modifications, making it a highly strategic building block.

Caption: Key reactivity sites and associated transformations of the title compound.

Pillar 1: The Bromo Group - A Handle for Cross-Coupling The bromine atom at the 4-position is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[1] This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.[4] Its utility in reactions such as Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig aminations allows for the introduction of diverse aryl, vinyl, alkynyl, or amino groups.[1]

Pillar 2: The Aldehyde Group - A Versatile Electrophile The aldehyde functionality is a highly reactive electrophilic site. It readily undergoes:

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithiums to form secondary alcohols.

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To the corresponding carboxylic acid, 4-Bromo-3-(trifluoromethyl)benzoic acid, which is also a valuable synthetic intermediate.[5]

-

Reduction: To the corresponding benzyl alcohol.

Pillar 3: The Trifluoromethyl Group - A Bioisostere and Electronic Modulator The CF₃ group at the 3-position is a strong electron-withdrawing moiety.[1] Its presence significantly impacts the molecule's properties:

-

Electronic Effects: It increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[6][7]

-

Pharmacokinetic Properties: In drug development, the CF₃ group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. It often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1][5][8]

Applications in Research and Development

The unique combination of functional groups makes this compound a valuable intermediate in several key sectors.[1]

-

Pharmaceuticals: It serves as a foundational building block for Active Pharmaceutical Ingredients (APIs). The trifluoromethyl group can confer desirable pharmacokinetic properties, while the bromo group allows for late-stage diversification of molecular scaffolds to explore structure-activity relationships (SAR).[1][5]

-

Agrochemicals: In the development of new herbicides, insecticides, and fungicides, the CF₃ group is known to enhance biological activity and metabolic stability, leading to more potent and persistent products.[1]

-

Materials Science: It can be used in the synthesis of novel functional materials, such as specialized polymers, where the fluorine content can bestow enhanced thermal stability and specific electronic properties.[5]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential. The following information is derived from its Safety Data Sheet (SDS).[9]

GHS Hazard Classification: [9]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P271: Use only outdoors or in a well-ventilated area.[9]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity at three distinct points on the molecule provides chemists with a versatile platform for constructing complex and high-value molecules. The insights and protocols provided in this guide are intended to empower researchers to leverage the full synthetic potential of this powerful building block in their pharmaceutical, agrochemical, and material science endeavors.

References

- 4'-Bromo-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde - PubChem. (2023, May 10). National Center for Biotechnology Information.

- Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.).

- 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem. (n.d.). National Center for Biotechnology Information.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- 4-(Trifluoromethyl)benzaldehyde - Wikipedia. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). National Center for Biotechnology Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. combi-blocks.com [combi-blocks.com]

4-Bromo-3-(trifluoromethyl)benzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a key building block in modern organic synthesis, prized for its unique electronic and structural properties that make it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a bromine atom and a trifluoromethyl group on the benzaldehyde scaffold offers medicinal chemists and material scientists a versatile platform for molecular elaboration. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and the aldehyde functionality, often enhancing the biological activity and metabolic stability of the final products.[1][2] This guide provides a detailed examination of a primary and efficient pathway for the synthesis of this important compound, focusing on the underlying chemical principles and offering a robust experimental protocol for its preparation.

Core Synthesis Pathway: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

The most direct and widely employed method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, (4-bromo-3-(trifluoromethyl)phenyl)methanol.[1][3] This approach is favored for its operational simplicity, high efficiency, and the commercial availability of the starting material.

Mechanistic Considerations and Rationale

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation, particularly for benzylic alcohols. It is a heterogeneous reagent, which simplifies the work-up procedure as the excess reagent and the manganese byproducts can be easily removed by filtration.[3]

The reaction proceeds via a surface-mediated mechanism. The alcohol is adsorbed onto the surface of the manganese dioxide, followed by a series of single-electron transfers and proton abstractions, leading to the formation of the aldehyde, which is then desorbed from the surface. The use of an inert solvent like dichloromethane is ideal as it is a good solvent for the starting material and the product, and it does not react with the oxidizing agent.[3]

Experimental Workflow Diagram

Caption: Oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the oxidation of benzylic alcohols.[3]

Materials:

-

(4-Bromo-3-(trifluoromethyl)phenyl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) in dichloromethane (100 mL) in a round-bottom flask, add manganese dioxide (25.6 g, 294 mmol).[3]

-

Stir the reaction mixture vigorously at room temperature for 12 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the solid manganese dioxide and its byproducts.[3]

-

Wash the filter cake with additional dichloromethane to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[3]

-

The resulting crude product can be further purified by silica gel column chromatography if necessary, although the filtration often yields a product of sufficient purity.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | (4-Bromo-3-(trifluoromethyl)phenyl)methanol | [3] |

| Reagent | Manganese Dioxide (MnO₂) | [3] |

| Solvent | Dichloromethane (CH₂Cl₂) | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 12 hours | [3] |

| Yield | 82% | [3] |

Alternative Synthetic Strategies

Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[2][4] One could conceive a synthesis starting from an appropriately substituted aniline. For instance, starting from 2-amino-5-bromobenzotrifluoride, a Sandmeyer reaction could be employed to introduce the aldehyde group, though this is a less common variant of the reaction. More typically, the bromine atom could be introduced via a Sandmeyer reaction on 3-(trifluoromethyl)aniline, followed by a formylation reaction.[2]

Formylation Reactions

Classical formylation reactions such as the Gattermann[5][6] or Vilsmeier-Haack reactions could be applied to 1-bromo-2-(trifluoromethyl)benzene to introduce the aldehyde group. These reactions, however, often require harsh conditions and may suffer from regioselectivity issues, making them less ideal than the targeted oxidation approach.

Conclusion

The synthesis of this compound is most efficiently achieved through the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol with manganese dioxide. This method is robust, high-yielding, and procedurally simple, making it suitable for both laboratory and larger-scale production. The directness of this pathway, coupled with the ease of purification, underscores its practicality and preference in the field of organic synthesis. The alternative strategies, while mechanistically interesting, present challenges in terms of reaction steps, reagent handling, and overall efficiency. Therefore, for researchers and drug development professionals requiring access to this valuable intermediate, the oxidation of the corresponding benzyl alcohol remains the gold-standard synthetic route.

References

- Wikipedia. Sandmeyer reaction. [Link]

- Organic Chemistry Portal.

- Wikipedia.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Unacademy.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 6. Gattermann Reaction [unacademy.com]

In-depth Technical Guide: Physical Properties of 4-Bromo-3-(trifluoromethyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Profile

4-Bromo-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₄BrF₃O.[1] It presents as a pale lemon or white to light yellow crystalline powder.[1] This compound is a key intermediate in medicinal chemistry, valued for the synthetic handles provided by its bromine and aldehyde functionalities, and the electronic properties conferred by the trifluoromethyl group.

A comprehensive understanding of its physical properties is crucial for its effective application in research and development, influencing everything from reaction setup and solvent selection to purification and storage.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃O | [1] |

| Molecular Weight | 253.02 g/mol | [1] |

| Melting Point | 51-54 °C | [2] |

| Boiling Point | 236.5 ± 40.0 °C at 760 mmHg | [2] |

| Flash Point | 96.8 ± 27.3 °C | [2] |

| Appearance | Pale lemon crystalline powder | [1] |

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The electron-withdrawing effects of the bromine and trifluoromethyl groups, as well as the aldehyde, result in characteristic chemical shifts for the aromatic protons.

-

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms.

-

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups. A prominent feature is the strong C=O stretching vibration of the carbonyl group in the aldehyde, typically observed around 1700 cm⁻¹.[3] The spectrum will also show absorptions corresponding to the C-H vibrations of the aromatic ring and the aldehyde, as well as vibrations associated with the C-Br and C-F bonds.[3]

Experimental Methodologies for Physical Property Determination

To ensure the quality and consistency of experimental results, it is essential to employ standardized protocols for determining the physical properties of starting materials like this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a highly precise and reproducible technique for measuring the melting temperature (Tm) of a purified compound.[4] It works by measuring the heat flow into a sample compared to a reference as they are subjected to a controlled temperature program.[5] For a pure crystalline solid, the melting event is observed as a sharp endothermic peak. The onset of this peak is typically reported as the melting point for organic compounds.[6]

Step-by-Step Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 5–20 mg of this compound into a clean aluminum DSC pan.[5]

-

Instrument Calibration: Calibrate the DSC instrument using certified reference materials with known melting points, such as indium.[5]

-

Experimental Setup: Place the sample pan and an empty reference pan into the DSC instrument.[5]

-

Thermal Program:

-

Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of the melting endotherm.[5][6]

Diagram of DSC Workflow:

Caption: A streamlined workflow for determining the melting point using DSC.

Structural Confirmation with ¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For unambiguous results, the sample should be dissolved in a deuterated solvent to avoid interference from protonated solvent signals.[8]

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 1-5 mg of this compound in a suitable deuterated solvent, such as CDCl₃, to a final volume of about 0.5-0.6 mL in a 5 mm NMR tube.[9]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Ensure a sufficient number of scans (typically 8 or more) are averaged to obtain a good signal-to-noise ratio.[9]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and correct the baseline.

-

Integrate the signals to determine the relative ratios of the different types of protons.[8]

-

Logical Diagram for NMR Structural Verification:

Caption: The logical progression from raw NMR data to a confirmed chemical structure.

Safety and Handling

Trustworthiness: Adherence to established safety protocols is a self-validating system that ensures both personal safety and the integrity of experimental outcomes.

-

Hazard Identification: this compound is classified as causing skin and serious eye irritation.[10] It may also cause respiratory irritation and is harmful if swallowed or inhaled.[10]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with soap and water.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12]

-

Applications in Drug Discovery and Development

The trifluoromethyl group is a common feature in many successful pharmaceuticals, as it can enhance properties like metabolic stability and target binding affinity.[13] The presence of both a bromine atom and an aldehyde group on this compound makes it a valuable building block for creating libraries of complex molecules for drug screening.[13] The bromine atom can be readily functionalized through various cross-coupling reactions, while the aldehyde can be converted into a wide array of other functional groups.[13] This compound and its analogs are used in the synthesis of inhibitors for enzymes like acetyl- and butyrylcholinesterase, which are relevant in the study of neurodegenerative diseases.[14]

References

- Chemsrc. This compound | CAS#:34328-47-7. (2025-09-14). [Link]

- CureFFI.org. Differential scanning calorimetry. (2016-04-27). [Link]

- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC)

- University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). [Link]

- Royal Society of Chemistry.

- Chemistry LibreTexts. 5.4: The 1H-NMR experiment. (2022-07-20). [Link]

- Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

- Boston University. Basic NMR Concepts. [Link]

- S4Science. A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]

- PubChem. 4-Bromo-2-(trifluoromethyl)benzaldehyde. [Link]

- University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [Link]

- PubMed Central.

- ScienceDirect. Evaluation of USP melting point standards by differential scanning calorimetry. (2025-07-23). [Link]

- Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. [Link]

- Royal Society of Chemistry.

- PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde. [Link]

- AOBChem USA. This compound. [Link]

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)benzaldehyde. [Link]

- NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

- Doc Brown's Advanced Organic Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

- PubMed Central. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]

- PubChem. 4-(Trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:34328-47-7 | Chemsrc [chemsrc.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Differential scanning calorimetry [cureffi.org]

- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 6. s4science.at [s4science.at]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uwyo.edu [uwyo.edu]

- 10. combi-blocks.com [combi-blocks.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. nbinno.com [nbinno.com]

- 14. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3-(trifluoromethyl)benzaldehyde

For Immediate Release

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and management of 4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS No: 34328-47-7). As a key building block in modern synthetic chemistry, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment.

Compound Profile and Significance

This compound is a substituted aromatic aldehyde that plays a crucial role as an intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and agrochemicals. Its utility stems from the presence of three key functional groups: the aldehyde, which is a versatile handle for various chemical transformations; the bromo group, which allows for cross-coupling reactions; and the trifluoromethyl group, which can significantly modulate the physicochemical and biological properties of the target molecules. Given its reactive nature and specific hazard profile, a comprehensive understanding of its safety considerations is essential.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

The signal word for this compound is "Warning" [1].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 34328-47-7 | [1][2] |

| Molecular Formula | C8H4BrF3O | [2] |

| Molecular Weight | 253.02 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 47-50 °C | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is crucial when handling this compound. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[5].

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | To prevent eye irritation and serious eye damage from splashes or dust[1][4]. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation and absorption[1][4]. |

| Skin and Body Protection | A laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or coveralls are recommended. | To protect against skin contact and contamination of personal clothing[4][6]. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from inhalation of dust or vapors[1][4]. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

-

Wash hands and any exposed skin thoroughly after handling[1][4].

-

Use only outdoors or in a well-ventilated area[1].

-

Wear protective gloves, protective clothing, eye protection, and face protection[1][4].

Storage

-

Store in a well-ventilated place and keep the container tightly closed[4].

-

Store in a cool, dry area away from incompatible materials such as strong oxidizing agents[4].

-

The storage area should be locked up to restrict access[4].

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for responding effectively to incidents involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting. [1] |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][4]. |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[1][4]. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][4]. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam[1].

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, hydrogen fluoride, and hydrogen bromide may be formed[1].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[4].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust and contact with skin and eyes[4].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, use dry clean-up procedures and avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal. For large spills, alert emergency services[4].

Risk Assessment and Control Workflow

The following diagram illustrates a systematic approach to risk assessment and control when working with this compound.

Caption: A workflow for risk assessment and control.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be handled by a licensed waste disposal company. Do not allow the material to enter drains or water courses[4].

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a comprehensive understanding of its hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe working environment. Continuous review of safety procedures and a proactive approach to laboratory safety are essential for all personnel working with this and other hazardous chemicals.

References

- PubChem. (n.d.). 4-Bromo-3-methyl-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- PubChem. (2023). 4'-Bromo-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Bromo-4-(trifluoromethoxy)benzaldehyde. National Center for Biotechnology Information.

- AOBChem USA. (n.d.). This compound.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. aobchem.com [aobchem.com]

- 3. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde

This guide provides an in-depth analysis of 4-Bromo-3-(trifluoromethyl)benzaldehyde, a key building block in contemporary drug discovery and materials science. Moving beyond a conventional Material Safety Data Sheet (MSDS), this document offers a technical exploration of its properties, hazards, and handling protocols, grounded in the principles of chemical reactivity and laboratory best practices. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Core Chemical Identity and Physicochemical Profile

This compound, with the CAS Number 34328-47-7, is a substituted aromatic aldehyde.[1] Its unique trifluoromethyl and bromo substitutions on the benzaldehyde core create a molecule with specific reactivity and electronic properties, making it a valuable intermediate in organic synthesis.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₃O | [1] |

| Molecular Weight | 253.02 g/mol | [1] |

| Appearance | Pale lemon crystalline powder | [1] |

| Purity | Typically ≥99% | [1] |

| Boiling Point | 154 - 155 °C | [2] |

| Density | 1.607 g/cm³ at 25 °C | [2] |

| Melting Point | 47-50 °C | [3] |

These properties dictate the appropriate handling and storage conditions. The compound's solid nature at room temperature simplifies weighing and transfer, but its relatively low melting point and combustibility necessitate precautions against heat and ignition sources.

Hazard Identification and GHS Classification: A Proactive Approach to Safety

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Flammable liquid and vapor (Category 3): This classification indicates that the compound can ignite under moderate heating.[2] Vapors may form explosive mixtures with air, especially in enclosed spaces.[2]

-

Causes skin irritation (Category 2): Direct contact with the skin can lead to inflammation and irritation.[2][3]

-

Causes serious eye irritation (Category 2A): The compound can cause significant, but reversible, eye irritation upon contact.[2][3]

-

May cause respiratory irritation (Category 3): Inhalation of dust or vapors can irritate the respiratory tract.[3][4]

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound can be harmful.[3]

The following diagram provides a visual summary of the key hazards associated with this compound, based on its GHS classification.

Caption: GHS Hazard Summary for this compound.

Strategic Protocols for Safe Handling and Storage

A proactive approach to safety involves implementing robust handling and storage protocols that mitigate the identified risks. The following guidelines are based on established safety principles and the specific properties of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following are mandatory when handling this compound:

-

Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[2] For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[7]

Prudent Handling Practices

Adherence to the following practices will minimize the risk of exposure and accidents:

-

Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[2][5] Use non-sparking tools and explosion-proof equipment where necessary.[2]

-

Prevent Dust and Vapor Generation: Handle the solid material carefully to avoid creating dust. If heating the compound, do so in a controlled manner within a fume hood.

-

Grounding and Bonding: When transferring the substance, especially in larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory.[3][4] Contaminated clothing should be removed and laundered before reuse.[3]

Secure and Compliant Storage

Proper storage is crucial for maintaining the stability of the compound and ensuring the safety of the laboratory environment:

-

Container Integrity: Store in the original, tightly sealed container.[2][3]

-

Ventilation and Temperature: Store in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is typically indicated on the product label.[2]

-